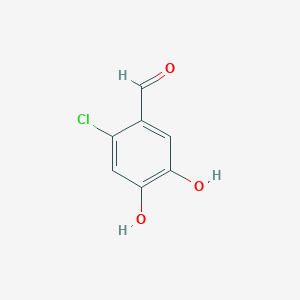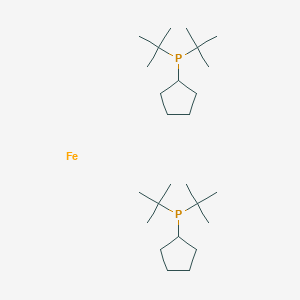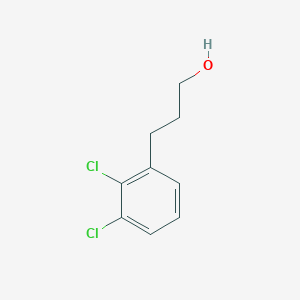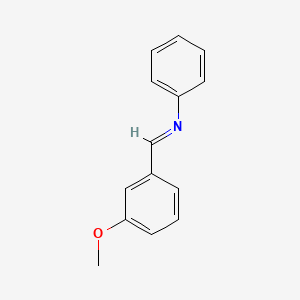
3-Methylmorpholine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Methylmorpholine-3-carboxylic acid is a chemical compound with the molecular formula C6H11NO3. It is a derivative of morpholine, a heterocyclic amine that is widely used in various chemical and pharmaceutical applications. The compound is known for its unique structural features, which include a morpholine ring substituted with a carboxylic acid group and a methyl group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-3-carboxylic acid typically involves the cyclization of amino alcohols with α-haloacid chlorides. This process includes a sequence of coupling, cyclization, and reduction reactions. For instance, starting from 1,2-amino alcohols, the compound can be synthesized through a series of reactions involving coupling with α-haloacid chlorides, followed by cyclization and reduction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid-phase synthesis and transition metal catalysis can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: 3-Methylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) and various alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols .
科学的研究の応用
3-Methylmorpholine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Methylmorpholine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. For example, it may inhibit kinases involved in cell cycle regulation, thereby affecting cellular functions .
類似化合物との比較
Morpholine: A parent compound with a similar structure but without the carboxylic acid and methyl groups.
N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.
3-Methylmorpholine: A compound with a methyl group on the morpholine ring but lacking the carboxylic acid group.
Uniqueness: 3-Methylmorpholine-3-carboxylic acid is unique due to the presence of both a carboxylic acid group and a methyl group on the morpholine ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C6H11NO3 |
|---|---|
分子量 |
145.16 g/mol |
IUPAC名 |
3-methylmorpholine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(8)9)4-10-3-2-7-6/h7H,2-4H2,1H3,(H,8,9) |
InChIキー |
SHCBJTXLTBRKHM-UHFFFAOYSA-N |
正規SMILES |
CC1(COCCN1)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Bromo-2-phenylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B8764892.png)









![3,6-Dioxabicyclo[6.3.1]dodeca-1(12),8,10-triene-2,7-dione](/img/structure/B8764994.png)
